molecular formula C17H16N2O3S2 B406837 N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide CAS No. 349537-45-7

N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide

Cat. No. B406837
CAS RN: 349537-45-7
M. Wt: 360.5g/mol
InChI Key: XEULMEDBMGLJNB-UHFFFAOYSA-N
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Description

“N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide” is a chemical compound that has been studied for its potential therapeutic applications. It has been evaluated as a multifunctional ligand against Alzheimer’s disease (AD). The compound has shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .


Synthesis Analysis

The compound is part of a novel series of benzothiazole–piperazine hybrids that were rationally designed and synthesized . These hybrid molecules were evaluated for their potential against Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “this compound” is intricate and unique, making it an invaluable tool for studying various phenomena.


Chemical Reactions Analysis

The compound is part of a series of benzothiazole–piperazine hybrids. Benzothiazole compounds contain fused benzene and thiazole moieties, which include nitrogen and sulfur .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been used in the development of novel molecules with cholinesterase inhibition , anti-β-amyloid aggregation , neuroprotection , and cognition enhancing properties for the therapy of Alzheimer’s disease . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Neuroprotective Agent

The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests its potential as a neuroprotective agent .

Cognitive Enhancement

In animal models, the compound significantly improved cognition and spatial memory against scopolamine-induced memory deficit . This indicates its potential use in cognitive enhancement .

Anti-Tetanus Activity

The compound has been studied for its anti-tetanus activity . It was found to have muscle relaxant properties, which could be beneficial in the treatment of tetanus .

Green Chemistry

Benzothiazoles, including this compound, have played an important role in the field of green chemistry . They have been used in the development of synthetic processes .

Biological and Pharmaceutical Activity

Benzothiazoles, including this compound, have been found to have highly pharmaceutical and biological activity . They have been used in various fields such as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Mechanism of Action

Target of Action

The primary target of N-[6-(methylsulfonyl)benzothiazol-2-yl]-3-phenylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. It exhibits effective, uncompetitive, and selective inhibition against AChE . The compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synaptic cleft. This results in enhanced cholinergic transmission .

Result of Action

The compound’s action results in several effects at the molecular and cellular levels. It inhibits Aβ 1-42 aggregation, a key factor in the development of Alzheimer’s disease, by 53.30% . It also shows disaggregation activities, indicating that it can break down existing aggregates . Furthermore, it has neuroprotective effects, as it can impede the loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions in the environment can affect the compound’s ability to chelate copper . Additionally, the compound’s action can be influenced by the presence of other substances, such as scopolamine, as the compound has been shown to improve cognition and spatial memory against scopolamine-induced memory deficit .

Future Directions

The compound has shown promising results in the context of Alzheimer’s disease, and it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future . Further studies would be needed to fully understand its potential and to optimize its properties for therapeutic use.

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-24(21,22)13-8-9-14-15(11-13)23-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULMEDBMGLJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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